Target Engagement Annotation: P2X7 Receptor Antagonism vs. Unannotated Triazolopyridinone Cores
This compound is explicitly indexed in the Therapeutic Target Database (TTD) as a P2X7 receptor antagonist under the entry 'Fused triazoloamino-phenyl analog 1' (PMID27724045-Compound-10, Roche) [1]. The core scaffold without this specific substitution—2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 6969-71-7)—is annotated solely as a synthetic intermediate for the antidepressant trazodone and has no reported P2X7 activity . The P2X7 target annotation for CAS 1016764-72-9 links it to the NLRP3 inflammasome/IL-1β release pathway and the calcium signaling KEGG pathway, providing a defined biological context absent from the unsubstituted core [1]. No quantitative head-to-head P2X7 IC50 data for this specific compound is publicly available; the annotation is derived from its inclusion in the Roche patent family and the TTD curation.
| Evidence Dimension | Validated biological target annotation |
|---|---|
| Target Compound Data | P2X7 receptor antagonist (TTD-curated, Roche patent family) |
| Comparator Or Baseline | 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 6969-71-7): annotated only as trazodone synthetic intermediate; no P2X7 or receptor-level annotation reported |
| Quantified Difference | Qualitative: presence vs. absence of P2X7 target annotation |
| Conditions | Target annotation based on TTD database curation; underlying patent data from Roche (US20110071143A1) |
Why This Matters
A compound with a curated target-disease annotation enables hypothesis-driven experimental design, whereas an unannotated core scaffold requires de novo target identification before any mechanistic conclusions can be drawn.
- [1] Therapeutic Target Database (TTD). Drug ID D0AI1I: Fused triazoloamino-phenyl analog 1 (PMID27724045-Compound-10), Target: P2X7, Antagonist. Target Pathway: Calcium signaling, NLRP3 inflammasome. View Source
